Tert-butyl 3-cyanobenzoate
Overview
Description
Scientific Research Applications
Room-Temperature Chemical Reactions
Tert-butyl perbenzoate is utilized as a substitute for benzoquinone in room-temperature Fujiwara-Moritani reactions, allowing for mild and efficient chemical processes. This system is enhanced with Cu(OAc)2 as a cocatalyst, demonstrating its utility in organic synthesis (Liu & Hii, 2011).
Synthesis of Complex Organic Molecules
In the realm of organic chemistry, tert-butyl peroxybenzoate (TBPB) mediates the formation of 3-alkylated quinolines from N-propargylamines, showcasing a strategy for synthesizing complex molecules in a single step and under metal-free conditions (Chen et al., 2018).
Chemical Transformations
The compound facilitates remarkable transformations, such as the conversion of 2,4,6-tri-tert-butyl-1,3,5-triphosphabenzene to 1,2,4-triphosphole, a process that has been structurally characterized and theoretically analyzed (Clendenning et al., 2000).
Catalysis in Organic Synthesis
Tert-butyl peroxybenzoate plays a dual role in the α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator. This development enriches the methodologies available for α-methylation in organic synthesis (Guo et al., 2014).
Thermal Decomposition Analysis
In the field of chemical safety, the thermal decomposition characteristics of TBPB are studied to understand its stability and potential hazards. This research provides crucial insights into safety measures required for handling and storage (Jiang et al., 2019).
Properties
IUPAC Name |
tert-butyl 3-cyanobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2,3)15-11(14)10-6-4-5-9(7-10)8-13/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCIDWNCPZKTCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30457588 | |
Record name | 3-cyano-benzoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
383185-76-0 | |
Record name | 3-cyano-benzoic acid tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30457588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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